Pim1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIM1-IN-1 is a selective inhibitor of the proviral integration site for Moloney-murine leukemia 1 (PIM1) kinase. PIM1 kinase is a serine/threonine protein kinase that plays a crucial role in cell survival, proliferation, and differentiation. It is implicated in various cancers, including hematologic malignancies and solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: PIM1-IN-1 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthesis typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, such as crystallization and chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: PIM1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
PIM1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PIM1 kinase in various chemical reactions and pathways.
Biology: Investigates the biological functions of PIM1 kinase in cell survival, proliferation, and differentiation.
Medicine: Explores the therapeutic potential of this compound in treating cancers and other diseases associated with PIM1 kinase overexpression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PIM1 kinase
Mechanism of Action
PIM1-IN-1 exerts its effects by selectively inhibiting the activity of PIM1 kinase. The inhibition of PIM1 kinase disrupts various signaling pathways involved in cell survival, proliferation, and differentiation. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the JAK-STAT and PI3K-AKT pathways .
Comparison with Similar Compounds
PIM2-IN-1: Another selective inhibitor targeting PIM2 kinase.
PIM3-IN-1: Selective inhibitor for PIM3 kinase.
TP-3654: A selective PIM1 kinase inhibitor currently under clinical investigation
Uniqueness: PIM1-IN-1 is unique due to its high selectivity for PIM1 kinase, making it a valuable tool for studying the specific role of PIM1 in various biological processes and diseases. Its selectivity also reduces off-target effects, enhancing its therapeutic potential .
Properties
Molecular Formula |
C25H30N8O2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]-N-(piperidin-4-ylmethyl)quinolin-8-amine |
InChI |
InChI=1S/C25H30N8O2/c1-34-13-11-32-12-14-35-23-21(32)16-28-33-24(30-31-25(23)33)20-6-5-18-3-2-4-19(22(18)29-20)27-15-17-7-9-26-10-8-17/h2-6,16-17,26-27H,7-15H2,1H3 |
InChI Key |
BKDLGAKRAHVMNP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5NCC6CCNCC6)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.